Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Overview
Description
Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a chemical compound used for pharmaceutical testing . It is a colorless liquid ester with a pleasant odor .
Synthesis Analysis
This compound can be prepared by reacting ethyl ethanoate (CH3COOC2H5) with sodium or sodium ethoxide . More detailed synthesis methods and conditions can be found in various scientific papers .Molecular Structure Analysis
The molecular formula of this compound is C14H18O3. The InChI code is 1S/C14H18O3/c1-3-17-14(16)13(11(2)15)10-9-12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3 .Chemical Reactions Analysis
The compound shows keto-enol tautomerism and contains about 7% of the enol form, CH3C(OH):CHCOOC2H5, under normal conditions . More detailed information about its chemical reactions can be found in various scientific papers .Scientific Research Applications
Antibiofilm and Antimicrobial Properties
Ethyl 3-oxo-2-(2-phenylethyl)butanoate has been identified as a component in compounds with notable antibiofilm and antimicrobial properties. For example, its derivative was found effective as a sortase A inhibitor, showing potential in tackling Gram-positive pathogens and demonstrating significant antibiofilm activity against various strains of Staphylococcus aureus and Staphylococcus epidermidis (Maggio et al., 2016). Another study synthesized compounds including this derivative, evaluating their antimicrobial activity against various bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Sarvaiya et al., 2019).
Optical Properties and Fluorescence
Research on ester derivatives of this compound has explored their optical properties. A study involving the synthesis of new compounds demonstrated their interesting fluorescence properties in different solvents, which could have implications for their use in fluorescence spectroscopy and related applications (Krzyżak et al., 2015).
Anti-Diabetic Potential
The anti-diabetic properties of derivatives of this compound have also been investigated. A study synthesizing a range of N-substituted derivatives showed promising antidiabetic potential via inhibition of the α-glucosidase enzyme. These findings suggest its usefulness in developing new antidiabetic agents (Nazir et al., 2018).
Urease Inhibition
In a related context, derivatives of this compound have shown potent inhibition of the urease enzyme. This suggests potential therapeutic applications in conditions where urease activity is a factor (Nazir et al., 2018).
Crystal Structure and Energy Frameworks
The crystal structure and energy frameworks of derivatives of this compound have been explored to understand their molecular interactions and stability, contributing to the knowledge base for designing structurally related compounds for various applications (Chandini et al., 2022).
Fuel and Chemical Applications
The compound has been evaluated in studies related to fuel and chemicals. For instance, a comparative study on the reactivity of ethyl butanoate, a similar compound, examined its potential as a sustainable liquid fuel and the influence of oxygen atoms on its reactivity, which can inform the molecular design for internal combustion engines (Morsch et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-oxo-2-(2-phenylethyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)13(11(2)15)10-9-12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRDAMCHHGGJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277090 | |
Record name | ethyl 3-oxo-2-(2-phenylethyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-63-3 | |
Record name | 5337-63-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5337-63-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-oxo-2-(2-phenylethyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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